

A Comparative Guide to Computational Models of Mivacurium Pharmacokinetics

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of computational models used to describe the pharmacokinetics of **mivacurium**, a short-acting neuromuscular blocking agent. The following sections present quantitative data from various studies, detail the experimental protocols used to obtain this data, and visualize key concepts to aid in the validation and selection of appropriate models for research and development.

Data Presentation: Pharmacokinetic and Pharmacodynamic Parameters

The tables below summarize key pharmacokinetic and pharmacodynamic parameters of **mivacurium** and its stereoisomers from different studies. These tables facilitate a direct comparison of the drug's behavior under various conditions and in different patient populations.

Table 1: Pharmacokinetic Parameters of Mivacurium Isomers in Adult Patients



Parameter	Isomer	Value	Patient Population	Anesthesia	Reference
Clearance (ml/min/kg)	cis-trans	106 ± 67	Healthy Adult Males	Nitrous oxide/oxygen/ fentanyl	[1]
trans-trans	63 ± 34	Healthy Adult Males	Nitrous oxide/oxygen/ fentanyl	[1]	
cis-cis	4.6 ± 1.1	Healthy Adult Males	Nitrous oxide/oxygen/ fentanyl	[1]	
Elimination Half-Life (min)	cis-trans	1.8 ± 1.1	Healthy Adult Males	Nitrous oxide/oxygen/ fentanyl	[1]
trans-trans	1.9 ± 0.7	Healthy Adult Males	Nitrous oxide/oxygen/ fentanyl	[1]	
cis-cis	52.9 ± 19.8	Healthy Adult Males	Nitrous oxide/oxygen/ fentanyl	[1]	
Volume of Distribution (Vβ) (I/kg)	cis-trans	0.29 ± 0.24	Healthy Adult Males	Nitrous oxide/oxygen/ fentanyl	[1]
trans-trans	0.15 ± 0.05	Healthy Adult Males	Nitrous oxide/oxygen/ fentanyl	[1]	
cis-cis	0.34 ± 0.08	Healthy Adult Males	Nitrous oxide/oxygen/ fentanyl	[1]	

Table 2: Pharmacokinetic Parameters of **Mivacurium** in Different Patient Populations



Parameter	Patient Population	Value	Anesthesia	Reference
Plasma Clearance	Normal	Not specified, but higher than liver failure patients	Isoflurane and nitrous oxide	[2]
Liver Failure	Significantly smaller than normal and renal failure patients	Isoflurane and nitrous oxide	[2]	
Renal Failure	Comparable to normal patients	Isoflurane and nitrous oxide	[2]	
Mean Residence Time	Normal	Not specified, but shorter than liver failure patients	Isoflurane and nitrous oxide	[2]
Liver Failure	Significantly longer than normal and renal failure patients	Isoflurane and nitrous oxide	[2]	
Renal Failure	Comparable to normal patients	Isoflurane and nitrous oxide	[2]	
Volume of Distribution at Steady State (Vdss)	Normal	Comparable across groups	Isoflurane and nitrous oxide	[2]
Liver Failure	Comparable across groups	Isoflurane and nitrous oxide	[2]	
Renal Failure	Comparable across groups	Isoflurane and nitrous oxide	[2]	_

Table 3: Pharmacodynamic Parameters of ${\bf Mivacurium}$



Parameter	Value	Patient Population	Anesthesia	Reference
ED95 (mg/kg)	0.053	Young Adults	Not specified	[3]
0.061	Elderly Patients	Not specified	[3]	
Duration to TOF ratio of 0.7 (min)	16.5	Young Adults	Not specified	[3]
21.0	Elderly Patients	Not specified	[3]	
25-75% Recovery Index (min)	7.2 ± 1.8	Healthy Adult Males	Nitrous oxide/oxygen/fen tanyl	[1]
5-95% Recovery Index (min)	16.8 ± 3.7	Healthy Adult Males	Nitrous oxide/oxygen/fen tanyl	[1]
Time to 25% Recovery (T25) (min)	18.7	Normal Patients	Isoflurane and nitrous oxide	[2]
57.2	Liver Failure Patients	Isoflurane and nitrous oxide	[2]	

Experimental Protocols

The validation of computational pharmacokinetic models relies on robust experimental data. The following sections detail the methodologies employed in key studies of **mivacurium**.

Pharmacokinetic and Pharmacodynamic Study in Young Adult and Elderly Patients[3]

 Study Design: A dose-response study was conducted in 64 patients, comprising 32 young adults and 32 elderly patients. A subset of 32 patients was randomly selected for the pharmacokinetic arm of the study.



- Drug Administration: Patients received one of four doses of **mivacurium**. An additional bolus dose was administered to a total of 0.1 mg/kg, followed by a continuous infusion adjusted to maintain 91-99% neuromuscular block.
- Pharmacodynamic Monitoring: Neuromuscular function was assessed using mechanomyography and train-of-four (TOF) nerve stimulation to measure the time to maximum block and different levels of recovery.
- Pharmacokinetic Sampling: Venous blood samples were collected to determine the plasma concentrations of the three mivacurium isomers and their metabolites.

Pharmacokinetics of Mivacurium Stereoisomers[1]

- Study Population: Eighteen ASA physical status 1 or 2 adult male patients undergoing elective surgery.
- Anesthesia: Nitrous oxide/oxygen/fentanyl anesthesia was administered.
- Drug Administration: A two-step continuous infusion of mivacurium was initiated at 5
 μg/kg/min for 60 minutes, followed by an increase to 10 μg/kg/min for another 60 minutes.
- Neuromuscular Monitoring: Mechanomyography was used to monitor neuromuscular function at a frequency of 0.15 Hz.
- Pharmacokinetic Analysis: Venous blood samples were drawn to measure the plasma concentrations of each **mivacurium** isomer using a stereospecific high-performance liquid chromatographic method. Pharmacokinetic parameters were determined using noncompartmental analysis.

Pharmacokinetics in Patients with Hepatic or Renal Failure[2]

- Study Groups: The study included nine patients with normal renal and liver function, nine patients undergoing cadaveric kidney transplantation, and nine patients undergoing cadaveric liver transplantation.
- Anesthesia: Anesthesia was maintained with isoflurane and nitrous oxide.

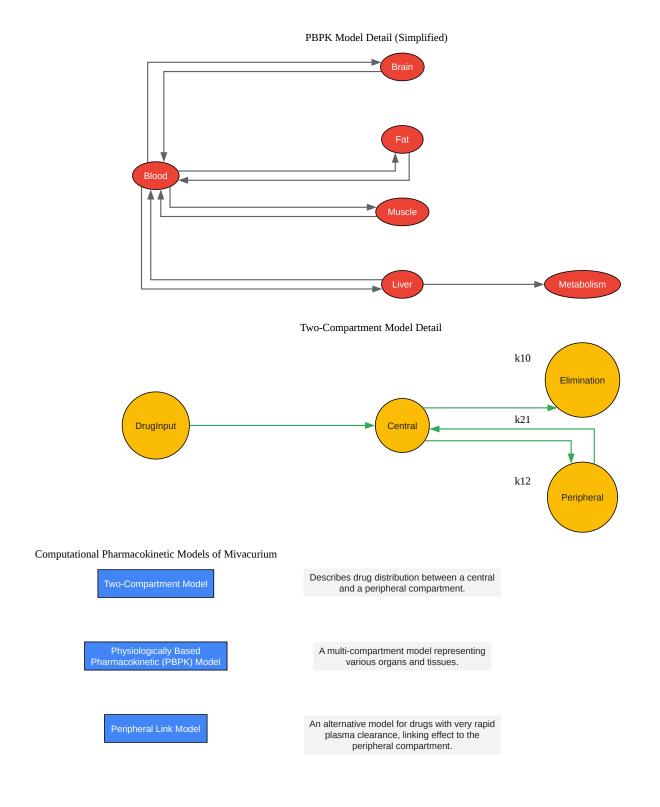


- Drug Administration: A single bolus dose of mivacurium (0.15 mg/kg) was administered.
- Pharmacokinetic Measurement: Total plasma concentrations of what were presumed to be
 the two active mivacurium isomers were measured for 2.5 hours using a high-pressure
 liquid chromatographic assay. Data were analyzed using a non-compartmental method
 based on statistical moments.
- Neuromuscular Monitoring: The electromyographic evoked response of the adductor pollicis muscle to train-of-four stimulation of the ulnar nerve was measured.

Model Structures and Workflows

The following diagrams, generated using Graphviz, illustrate the structures of different pharmacokinetic models for **mivacurium** and a typical experimental workflow for its study.

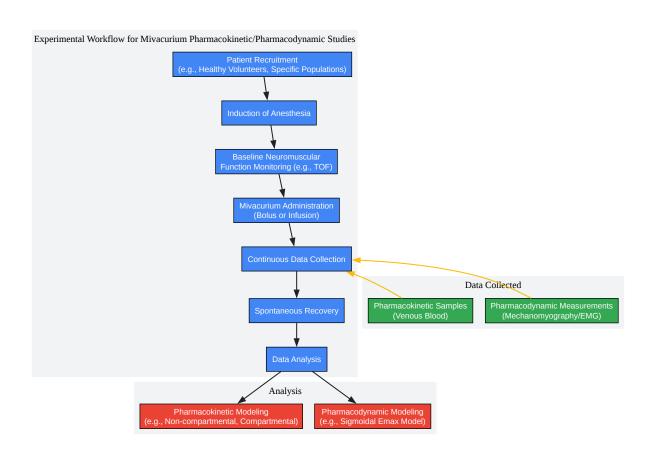




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Caption: Comparison of **Mivacurium** Pharmacokinetic Models.





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Caption: Mivacurium PK/PD Experimental Workflow.



Conclusion

The validation of computational models for **mivacurium** pharmacokinetics is crucial for predicting its behavior and optimizing its clinical use. Standard two-compartment models have been widely used, but alternative approaches like physiologically based pharmacokinetic (PBPK) and peripheral link models may offer advantages, particularly for capturing the rapid clearance and complex distribution of **mivacurium** and its isomers.[4][5][6] The choice of model should be guided by the specific research question and the patient population under investigation. The experimental data and protocols summarized in this guide provide a foundation for the objective comparison and validation of these models.

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